molecular formula C17H14Cl2N4O2S B3002104 1-(1-((2,5-dichlorophenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole CAS No. 2034284-12-1

1-(1-((2,5-dichlorophenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole

Cat. No. B3002104
CAS RN: 2034284-12-1
M. Wt: 409.29
InChI Key: FDJFLKFTXUWMLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(1-((2,5-dichlorophenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a multifaceted molecule that incorporates several functional groups and structural motifs which are of significant interest in modern synthetic chemistry. The molecule features a 1,2,3-triazole ring, a core structure prevalent in many pharmaceuticals and materials due to its stability and versatile reactivity. Additionally, it contains an azetidinyl moiety and a sulfonyl group attached to a dichlorophenyl ring, which could impart unique physical and chemical properties to the compound.

Synthesis Analysis

The synthesis of 1-substituted-1,2,3-triazoles, such as the one , can be challenging. However, a metal-free synthesis approach for 1-substituted-1,2,3-triazoles has been reported using ethenesulfonyl fluoride (ESF) and organic azides. This method is scalable and proceeds smoothly under metal-free conditions, yielding products in excellent yield. The triazole products from this method can further react under acidic conditions to form triazolium sulfonyl fluoride salts .

Molecular Structure Analysis

While the specific molecular structure of this compound is not detailed in the provided papers, the structural analysis of related sulfone derivatives containing triazole moieties has been conducted. These studies include detailed X-ray crystallography to determine the arrangement of atoms within the crystal lattice, which is crucial for understanding the molecular geometry and potential intermolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of the triazole ring is well-documented, with the ability to participate in various reactions such as the Michael addition, as mentioned in the synthesis of triazolium sulfonyl fluoride salts . The presence of the sulfonyl group also suggests potential for further chemical modifications, as sulfonyl groups are known to be good leaving groups in substitution reactions or can be transformed into sulfonamides, which are prevalent in drug molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by the presence of the dichlorophenyl sulfonyl and azetidinyl groups. The dichlorophenyl group could contribute to the lipophilicity of the molecule, while the sulfonyl group might increase its solubility in polar solvents. The azetidinyl group, being a strained four-membered ring, could impart reactivity to the molecule. The antimicrobial activity of related azetidinone-based phenyl sulfonyl pyrazoline derivatives has been studied, indicating that the azetidinone moiety can be a crucial pharmacophore in bioactive compounds . This suggests that the compound may also possess interesting biological properties.

Scientific Research Applications

Synthesis and Characterization

  • A one-pot procedure was developed for synthesizing novel 1,2,3-triazole derivatives, including compounds similar to 1-(1-((2,5-dichlorophenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole, demonstrating good yields and confirming the structures through various spectroscopic methods (Sreerama et al., 2020).
  • Azetidin-2-one based phenyl sulfonyl pyrazoline derivatives were synthesized, characterized, and evaluated for their antibacterial and antifungal activities (Shah et al., 2014).

Biological Activities

  • Novel 1,2,3-triazole derivatives exhibited significant in vitro antibacterial and free radical scavenging activities. Among them, specific compounds showed potent activity compared to standard drugs (Sreerama et al., 2020).
  • Azetidinone derivatives were synthesized and evaluated for their anti-tubercular activity, with some showing promising results against Mycobacterium tuberculosis (Thomas et al., 2014).

Medicinal Chemistry and Drug Design

  • Synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole and its moderate activity against various cancer cell lines highlights the significance of these compounds in drug design (Salinas-Torres et al., 2022).
  • Isatin 1,2,3-triazoles were found to be potent inhibitors against caspase-3, an enzyme relevant in the context of cancer research (Jiang & Hansen, 2011).

Innovative Organic Syntheses

  • Sulfonyl-1,2,3-triazoles are explored as convenient synthons for various heterocyclic compounds, showing potential in synthetic chemistry (Zibinsky & Fokin, 2013).
  • Azomethine ylide, derived from 1-sulfonyl-1,2,3-triazole, is highlighted as an isolable 1,5-dipole useful in [5+2] cycloaddition reactions for new organic syntheses (Yoo, 2015).

properties

IUPAC Name

1-[1-(2,5-dichlorophenyl)sulfonylazetidin-3-yl]-4-phenyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4O2S/c18-13-6-7-15(19)17(8-13)26(24,25)22-9-14(10-22)23-11-16(20-21-23)12-4-2-1-3-5-12/h1-8,11,14H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJFLKFTXUWMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.